Spironolactone impurity H
Description
Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs)
The control of impurities in Active Pharmaceutical Ingredients (APIs) is a critical aspect of pharmaceutical development and manufacturing, directly impacting the quality, safety, and efficacy of the final drug product. nih.govaphp.fr Impurities are unwanted chemical substances that can arise during the synthesis, purification, and storage of the API or finished drug product. aphp.fr These substances can originate from various sources, including raw materials, intermediates, by-products of side reactions, reagents, and degradation products. vulcanchem.com
The presence of impurities, even in minute quantities, can significantly alter the therapeutic and toxicological profile of a drug. clearsynth.com Certain impurities may possess their own pharmacological activity, which could be undesirable or interfere with the intended effect of the API. vulcanchem.com More critically, some impurities can be toxic, mutagenic, or carcinogenic, posing a direct risk to patient health. nih.gov Therefore, regulatory bodies worldwide, such as those that contribute to the International Council for Harmonisation (ICH), have established stringent guidelines that mandate the identification, characterization, and quantification of impurities. nih.govclearsynth.com
Impurity profiling—the process of identifying and quantifying impurities in an API—is essential for ensuring that a pharmaceutical product meets the standards set by pharmacopoeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP). nih.govajptonline.com This process involves the use of sophisticated analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to separate and detect impurities. nih.gov By establishing clear specifications and control strategies for impurities, pharmaceutical manufacturers can ensure the consistent quality and safety of their products throughout their lifecycle. ajptonline.com
Contextual Overview of Spironolactone (B1682167) as a Therapeutic Agent
Spironolactone is a well-established therapeutic agent classified as a potassium-sparing diuretic. axios-research.comdrugfuture.comvulcanchem.com It functions primarily as a competitive antagonist of aldosterone (B195564), a mineralocorticoid hormone. axios-research.com By blocking aldosterone receptors, particularly in the distal convoluted tubule of the kidney, Spironolactone inhibits the reabsorption of sodium and water while preventing the excretion of potassium. axios-research.comeuropa.eu This dual action makes it effective in managing conditions characterized by excess fluid and abnormal aldosterone levels.
The primary therapeutic applications for Spironolactone include the treatment of edema (fluid retention) associated with congestive heart failure, cirrhosis of the liver, and nephrotic syndrome. vulcanchem.comnih.gov It is also widely used in the management of hypertension (high blood pressure), often in combination with other antihypertensive drugs. drugfuture.com Furthermore, Spironolactone is indicated for the diagnosis and treatment of primary hyperaldosteronism (Conn's syndrome), a condition where the adrenal glands produce excessive amounts of aldosterone. axios-research.comvulcanchem.com Due to its anti-androgenic properties, it also has off-label uses in treating conditions like hirsutism and adult acne in women. axios-research.com
Definition and Nomenclature of Spironolactone Impurity H
This compound is a specified impurity of the API Spironolactone, recognized within pharmaceutical standards, including the European Pharmacopoeia (EP). axios-research.comdrugfuture.com It is a process-related impurity or a potential degradation product that must be monitored and controlled during the manufacturing of Spironolactone to ensure the final product's purity and safety. As a reference standard, it is used in the development and validation of analytical methods designed to detect and quantify impurities in Spironolactone drug substances. clearsynth.comaxios-research.com
The chemical identity of this compound is defined by its specific molecular structure and properties. It is a steroidal compound featuring an oxirane (epoxide) ring attached to the main steroid framework, which differentiates it from the parent Spironolactone molecule.
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (2′S)-Spiro[androst-4,6-diene-17,2′-oxiran]-3-one | drugfuture.com |
| CAS Number | 53866-24-3 | axios-research.comveeprho.com |
| Molecular Formula | C₂₀H₂₆O₂ | axios-research.com |
| Molecular Weight | 298.43 g/mol | axios-research.com |
Detailed Research Findings
Research related to this compound is primarily focused on its role in the quality control of the Spironolactone API. The development of robust, stability-indicating analytical methods is a key area of this research, ensuring that impurities like Impurity H can be effectively separated, identified, and quantified.
Studies have concentrated on creating advanced chromatographic methods, such as reverse-phase High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), for the analysis of Spironolactone and its related substances. aphp.frijpsr.comresearchgate.net These methods are designed to be specific and sensitive enough to separate the main API from a range of impurities, including known degradation products like canrenone (B1668266) and other specified impurities such as Impurity H. aphp.frijpsr.com For instance, a validated HPLC method was developed to separate Spironolactone from its impurities using a C8 column with detection at specific UV wavelengths, demonstrating the capability to resolve the API from its potential contaminants. ijpsr.com
This compound is officially listed as a specified impurity in the European Pharmacopoeia monograph for Spironolactone. drugfuture.com This designation means that its presence is monitored and limited to acceptable levels in the final drug substance. To facilitate this, well-characterized reference standards of this compound are required. axios-research.comsynzeal.com These standards are used for system suitability tests and for the accurate identification and quantification of the impurity during routine quality control testing of Spironolactone batches. clearsynth.comaxios-research.com The availability of these reference materials is crucial for analytical method validation and for ensuring that different laboratories can achieve consistent and reliable results. synzeal.com
Furthermore, forced degradation studies are conducted on Spironolactone to understand its degradation pathways under various stress conditions like acid, base, heat, and light. aphp.frajptonline.com These studies help in identifying potential degradation products that could form during the shelf-life of the drug. While major degradants like canrenone are often the primary focus, the data from such studies are essential for developing comprehensive analytical methods that can also detect other potential impurities, including epoxide structures like Impurity H. aphp.fr
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14R,17S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-18-8-5-14(21)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19)12-22-20/h5,8,11,15-17H,3-4,6-7,9-10,12H2,1-2H3/t15-,16+,17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTGTVDLVOUNEQ-XHYRXIGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24CO4)CCC5=CC(=O)C=CC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@H]1CC[C@@]24CO4)CCC5=CC(=O)C=C[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Origins and Formation Mechanisms of Spironolactone Impurity H
Process-Related Impurity Formation
The synthesis of spironolactone (B1682167) is a multi-step process, and like many complex chemical syntheses, it is susceptible to the generation of by-products.
The industrial synthesis of spironolactone often utilizes dehydroepiandrosterone (B1670201) or androstenedione (B190577) as starting materials. google.comiarc.fr A common and crucial intermediate in many synthetic routes is Canrenone (B1668266). google.comresearchgate.net The final step in these syntheses typically involves the reaction of Canrenone with thioacetic acid to introduce the 7α-acetylthio group, yielding spironolactone. guidechem.compatsnap.com
The general synthetic pathway can be summarized as: Dehydroepiandrosterone → ... → Canrenone → Spironolactone
During this synthesis, various related substances can be formed. The European Pharmacopoeia lists several impurities of spironolactone, including Impurity H, signifying its importance in quality control. drugfuture.com
The key intermediate that holds the potential to form Impurity H is Canrenone . Canrenone possesses a conjugated 4,6-diene system within its steroidal structure. This diene system is susceptible to oxidation, particularly epoxidation.
The formation of Impurity H can be postulated as an epoxidation of the 6,7-double bond of Canrenone. While the primary reaction in the final step of spironolactone synthesis is the addition of thioacetic acid, the presence of oxidizing agents could lead to the formation of an epoxide. These oxidizing agents could potentially be introduced as trace impurities in the reagents or solvents, or formed under specific reaction conditions.
Studies on the epoxidation of steroidal 4,6-dienes have shown that these structures can be converted to epoxides using oxidizing agents like m-chloroperbenzoic acid. rsc.orgresearchgate.net This demonstrates the chemical feasibility of the conversion of a Canrenone-like structure to an epoxide-containing molecule like Impurity H.
The specific reaction conditions during the synthesis of spironolactone from Canrenone can influence the profile of impurities. The reaction is typically carried out in a solvent such as ethanol, and may involve an acidic catalyst. patsnap.comgoogle.com
While the primary reaction is nucleophilic addition, oxidative side reactions can occur. The presence of residual oxidizing agents from previous steps, or exposure to air (oxygen) under certain catalytic conditions, could potentially facilitate the epoxidation of the unreacted Canrenone. The temperature, pH, and purity of the reagents are all critical parameters that can affect the levels of by-products, including the potential formation of Impurity H.
Degradation-Related Impurity Formation
Impurities can also arise from the degradation of the drug substance under various stress conditions.
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug molecule. These studies involve subjecting the drug to harsh conditions such as heat, light, humidity, and extremes of pH. oup.com
Studies on spironolactone have shown that it degrades under acidic, basic, and photolytic conditions. oup.comajptonline.com
The thermal stability of spironolactone has been investigated, with some studies indicating it is relatively stable to heat, while others show decomposition at high temperatures. oup.comresearchgate.net One study noted that thermal decomposition of spironolactone begins at temperatures above 221°C. researchgate.net
While direct evidence from the reviewed literature specifically identifying Impurity H as a thermal degradation product of spironolactone is not explicitly detailed, the potential for its formation exists. It is conceivable that at elevated temperatures, complex degradation pathways could be initiated. One such pathway could involve the elimination of the 7α-acetylthio group from spironolactone to form Canrenone, which is a known metabolite and degradation product. researchgate.netaphp.fr Once formed, the Canrenone, with its 4,6-diene system, could then be susceptible to oxidation to form the more stable epoxide structure of Impurity H, particularly if oxidative conditions are present.
The following table summarizes the findings of a forced degradation study on spironolactone, highlighting the conditions under which degradation occurs.
| Stress Condition | Temperature | Duration | Degradation Observed |
| Thermal | 80°C | 72 h | Stable oup.com |
| Photolytic (UV light) | Ambient | 72 h | Slight degradation oup.com |
| Acidic (0.1N HCl) | Not specified | Not specified | Significant degradation oup.com |
| Basic (0.1N NaOH) | Not specified | Not specified | Significant degradation oup.com |
| Oxidative (H₂O₂) | Not specified | Not specified | Slight degradation oup.com |
It is important to note that while one study showed stability at 80°C, another indicated decomposition at much higher temperatures, suggesting that the formation of degradation products is temperature-dependent. oup.comresearchgate.net Further studies employing techniques like LC-MS/MS would be necessary to definitively identify the products formed during thermal stress and confirm if Impurity H is among them.
Conclusion
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating impurities from the main API. For Spironolactone and its related substances, liquid chromatography is the most prevalent and effective technique.
High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of Spironolactone and its impurities due to its high resolution, sensitivity, and specificity. vulcanchem.com The development of a robust HPLC method is essential for accurate quantification.
The successful separation of Spironolactone from Impurity H and other related substances hinges on the meticulous optimization of several chromatographic parameters.
Stationary Phases: Reversed-phase columns are overwhelmingly the choice for Spironolactone analysis. C18 and C8 columns are commonly used, providing effective separation based on the hydrophobicity of the compounds. vulcanchem.comijpsr.com For instance, a Symmetry C8 column (150 x 3.9 mm, 5µm) has been successfully used to separate Spironolactone from its related substances. ijpsr.com Another study utilized a Luna phenyl hexyl column (150 × 4.6 mm, 3 µm), which offers different selectivity that can be advantageous for resolving closely related impurities. aphp.fr The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods often employs columns with smaller particle sizes, such as the Agilent SB-C18 RRHD column, to achieve faster analysis times and improved resolution. asianpubs.org
Mobile Phases: The mobile phase composition is critical for achieving optimal separation. A mixture of an aqueous buffer and an organic solvent is typical. Common organic modifiers include acetonitrile (B52724) and methanol (B129727), while the aqueous phase often consists of water or a buffer solution (e.g., phosphate (B84403) or ammonium (B1175870) acetate) to control pH and improve peak shape. vulcanchem.comoup.com One validated method uses a mobile phase of water, tetrahydrofuran (B95107) (THF), and acetonitrile in a 77:21:2 (v/v/v) ratio. ijpsr.com Another approach employs a simpler binary mobile phase of acetonitrile and water. mfd.org.mk For UHPLC methods, a gradient elution using a mixture of 0.1% formic acid and ammonia (B1221849) in water (Mobile Phase A) and methanol (Mobile Phase B) has been shown to be effective. asianpubs.org
Flow Rates and Detection: Flow rates are typically set between 1.0 mL/min and 1.5 mL/min for standard HPLC methods. vulcanchem.comaphp.fr Detection is most commonly performed using a UV detector, with wavelengths set around 240 nm or 254 nm, where Spironolactone and its impurities exhibit significant absorbance. vulcanchem.comaphp.frscielo.br Photodiode Array (PDA) detectors are particularly useful as they can acquire spectra across a range of wavelengths, helping to confirm peak identity and purity. ijpsr.comaphp.fr
| Parameter | Method 1 ijpsr.com | Method 2 aphp.fr | Method 3 asianpubs.org (UHPLC) |
|---|---|---|---|
| Stationary Phase | Symmetry C8 (150x3.9mm, 5µm) | Luna phenyl hexyl (150x4.6mm, 3µm) | Agilent SB-C18 RRHD |
| Mobile Phase | Water:THF:Acetonitrile (77:21:2 v/v/v) | Water:Acetonitrile:Methanol (63:30:7 v/v/v) | Gradient: A) 0.1% Formic Acid/Ammonia in Water, B) Methanol |
| Flow Rate | Not specified | 1.5 mL/min | Not specified |
| Detection | UV PDA (254 nm & 283 nm) | UV PDA (254 nm) | Not specified |
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect the decrease in the amount of the API due to degradation. It must also be able to separate the API from its degradation products. Forced degradation studies are performed under various stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products and demonstrate the method's specificity. aphp.froup.com
For Spironolactone, studies have shown that it degrades under acidic, basic, and oxidative conditions. aphp.frresearchgate.net A key degradation product is often canrenone, which is also an active metabolite. aphp.frnih.gov A validated stability-indicating method must be able to resolve Spironolactone from Impurity H, canrenone, and any other degradation products formed under stress. aphp.fr The validation of such methods involves assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. ijpsr.comoup.com The limits of detection (LOD) and quantitation (LOQ) are also established to ensure that even trace amounts of impurities can be reliably measured. ijpsr.com
High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary approach for impurity profiling. It is a planar chromatographic technique that provides several advantages, including the ability to analyze multiple samples simultaneously, lower solvent consumption, and minimal sample preparation. slideshare.net
For the analysis of Spironolactone and its impurities, HPTLC methods have been developed using silica (B1680970) gel 60 F₂₅₄ plates as the stationary phase. nih.govslideshare.net The mobile phase is optimized to achieve good separation; for example, a mixture of chloroform, methanol, and glacial acetic acid (7.5:2:0.5 v/v/v) has been used successfully. scispace.com Another study employed ethyl acetate-triethylamine-acetic acid (9:0.7:0.5, by volume) as the developing system. nih.gov After development, the plates are dried and the spots are visualized under UV light, typically at 254 nm. nih.gov Densitometric scanning is then used for quantification. HPTLC methods have been validated according to ICH guidelines and proven to be specific, precise, and accurate for the determination of Spironolactone in the presence of its degradation products. biotech-asia.org
| Parameter | Method Details nih.govscispace.com |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ HPTLC plates |
| Mobile Phase Examples | Chloroform:Methanol:Glacial Acetic Acid (7.5:2:0.5 v/v/v) or Ethyl Acetate:Triethylamine:Acetic Acid (9:0.7:0.5 v/v) |
| Detection | Densitometric scanning at 254 nm |
| Application | Simultaneous determination of Spironolactone and its impurities/degradation products. |
Gas Chromatography (GC) is generally less suitable for the direct analysis of large, non-volatile molecules like Spironolactone and its steroidal impurities due to their high molecular weight and thermal instability. However, GC coupled with Mass Spectrometry (GC-MS) has been used historically to identify metabolites of Spironolactone in biological fluids. nih.gov For quality control of the drug substance, its application would typically be limited to the analysis of volatile organic impurities or residual solvents that may be present from the manufacturing process, rather than for profiling non-volatile related substances like Impurity H. tandfonline.com Therefore, for the specific analysis of this compound, GC is not the primary technique of choice.
Spectrometric and Hyphenated Techniques for Structural Elucidation
While chromatographic techniques separate impurities, spectrometric techniques are indispensable for elucidating their chemical structures. For novel or unknown impurities, a combination of these techniques is essential.
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the identification and characterization of impurities. researchgate.netsynthinkchemicals.com LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. In the analysis of Spironolactone, electrospray ionization (ESI) is a common interface. researchgate.net However, Spironolactone is known to be challenging for MS analysis due to in-source fragmentation, where it can lose its thioacetyl group and form an ion with the same mass-to-charge ratio (m/z) as canrenone, making them difficult to distinguish by MS alone without adequate chromatographic separation. nih.govscielo.br
For definitive structural elucidation of an impurity like this compound, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are employed. synthinkchemicals.commdpi.com
LC-MS/MS: This technique allows for the isolation of the impurity's molecular ion after chromatographic separation, followed by its fragmentation. The resulting fragmentation pattern provides a "fingerprint" that helps to piece together the molecule's structure. synthinkchemicals.com This is crucial for confirming the identity of known impurities and for characterizing new ones that may arise during synthesis or degradation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For absolute structure confirmation, especially for novel impurities, isolation of the impurity is required, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR). researchgate.netmdpi.com NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure determination. mdpi.comnih.gov
The combination of these advanced analytical techniques ensures that impurities like this compound are accurately identified, separated, and quantified, which is fundamental to maintaining the quality, safety, and efficacy of Spironolactone drug products. tandfonline.com
Structural Characterization and Properties of Spironolactone Impurity H
Elucidation of the Chemical Structure: (2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one
The chemical structure of Spironolactone (B1682167) Impurity H has been identified and is systematically named (2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one. synthinkchemicals.comsynzeal.comveeprho.comcleanchemlab.com This nomenclature reveals a complex steroidal framework. The core of the molecule is an androstane (B1237026) steroid nucleus, which is characterized by a four-ring system.
Key structural features of Spironolactone Impurity H include:
Androstane Core: A foundational tetracyclic steroid structure.
Diene System: The presence of two double bonds at the 4th and 6th positions of the steroid's A and B rings, respectively, indicated by "androst-4,6-diene". This conjugated system is a chromophore that can be analyzed by UV spectroscopy.
Ketone Group: A carbonyl functional group at the 3rd position, denoted by "-3-one".
Spiro-oxirane Ring: A three-membered ring containing an oxygen atom (an epoxide or oxirane) attached to the 17th position of the steroid in a spirocyclic fashion. This means the oxirane ring and the D-ring of the steroid share a single carbon atom (C-17).
The elucidation of such a structure is typically achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific data for this compound is not widely published in peer-reviewed literature, reference standards are available that come with a comprehensive Certificate of Analysis, confirming the structure through these methods. synzeal.com
Table 1: Key Structural Features of this compound
| Feature | Description |
|---|---|
| Core Structure | Androstane (four-ring steroid) |
| Unsaturation | Conjugated double bonds at C4-C5 and C6-C7 |
| Functional Groups | 3-keto, 17-spiro-oxirane |
| Molecular Formula | C₂₀H₂₆O₂ |
| Molecular Weight | Approximately 298.42 g/mol |
Stereochemical Assignment and Absolute Configuration
The stereochemistry of a pharmaceutical impurity is a critical aspect of its characterization, as different stereoisomers can have varied chemical and biological properties. The name (2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one explicitly defines the absolute configuration at the 2' position of the oxirane ring as 'S'. synthinkchemicals.comsynzeal.comveeprho.comcleanchemlab.com
The stereocenters of the androstane core are inherited from the parent spironolactone molecule. The spirocyclic linkage at C-17 introduces a new chiral center. The assignment of the 'S' configuration at the C-2' of the oxirane ring would be determined using advanced techniques such as 2D NMR (e.g., NOESY experiments) to establish through-space proximities of atoms or by X-ray crystallography of a single crystal of the impurity.
Comparative Analysis of Spectroscopic Data with Reference Standards
While the specific spectral data for this compound is not publicly available, a comparative analysis with a certified reference standard is the definitive method for its identification and quantification in pharmaceutical samples. The analysis would involve comparing the spectra of an isolated impurity with the spectra of the reference standard obtained under identical conditions.
Hypothetical Spectroscopic Data for this compound
The following tables are populated with hypothetical data points to illustrate the type of information that would be used in a comparative analysis. These values are based on typical chemical shifts and absorption frequencies for similar steroidal structures and are for illustrative purposes only.
Table 2: Hypothetical ¹H NMR Spectral Data
| Proton | Hypothetical Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| H-4 | ~6.2 | Singlet |
| H-6 | ~6.0 | Doublet |
| H-7 | ~5.8 | Doublet |
| Oxirane CH₂ | ~2.5-3.0 | Multiplet |
| C-18 CH₃ | ~0.9 | Singlet |
| C-19 CH₃ | ~1.2 | Singlet |
Table 3: Hypothetical ¹³C NMR Spectral Data
| Carbon | Hypothetical Chemical Shift (ppm) |
|---|---|
| C-3 (C=O) | ~199.0 |
| C-4 | ~124.0 |
| C-5 | ~168.0 |
| C-6 | ~128.0 |
| C-7 | ~138.0 |
| C-17 (Spiro) | ~70.0 |
| Oxirane C | ~50.0 |
Table 4: Hypothetical MS and IR Data
| Technique | Hypothetical Data |
|---|---|
| Mass Spectrometry (MS) | [M+H]⁺ at m/z 299.19 |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~1660 (C=O stretch), ~1610, 1580 (C=C stretch), ~1250 (C-O stretch of oxirane) |
Relationship to Other Spironolactone Analogs and Impurities
This compound is one of several related substances found in the impurity profile of spironolactone. pharmaffiliates.comresearchgate.net Understanding its structural relationship to the parent drug and other impurities is important for elucidating potential formation pathways, which can include synthesis side-reactions or degradation. aphp.fr
Spironolactone (Parent Drug): The most significant difference is at the C-17 position. Spironolactone has a spiro-γ-lactone ring containing a thioester group at the 7α-position. Impurity H lacks the entire lactone ring and the thioester group, instead featuring a simpler spiro-oxirane ring at C-17 and having an additional double bond at C-6.
Canrenone (B1668266) (Spironolactone Impurity F): Canrenone is a major metabolite and impurity of spironolactone. pharmaffiliates.com It has a spiro-γ-lactone ring at C-17 and a 4,6-diene system, similar to Impurity H. The key difference is the spiro-lactone ring in canrenone versus the spiro-oxirane ring in Impurity H.
Other Process-Related Impurities: The European Pharmacopoeia lists several other impurities of spironolactone (Impurities A, B, C, D, E, G, I, etc.). researchgate.net These often involve modifications at the 7-position (e.g., removal or modification of the thioacetyl group), epimerization, or other structural rearrangements. Impurity H is distinct from these due to the unique spiro-oxirane functionality at C-17 combined with the 4,6-diene system.
The formation of Impurity H could potentially arise from the degradation of an intermediate or the parent drug under specific conditions, leading to the loss of the C-17 side chain and subsequent epoxidation.
Impurity Control Strategies and Manufacturing Process Optimization for Spironolactone
Establishing Impurity Profile Specifications for Spironolactone (B1682167) Drug Substance and Product
The foundation of any impurity control strategy is the establishment of clear and robust specifications based on pharmacopoeial standards and regulatory guidelines. Spironolactone Impurity H, chemically identified as (2'S)-Spiro[androst-4,6-diene-17,2'-oxiran]-3-one, is a known potential impurity that must be monitored. pharmaffiliates.compharmaffiliates.comaxios-research.comveeprho.comsynthinkchemicals.com
Regulatory bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM) set strict limits for impurities in active pharmaceutical ingredients (APIs). According to the European Pharmacopoeia (Ph. Eur.), Impurity H is classified as a detectable impurity. drugfuture.com While it may not have a specific individual limit, it is controlled under the general acceptance criteria for unspecified impurities. The specifications are crucial for batch release of both the Spironolactone drug substance and the subsequent drug product.
Table 1: Illustrative Impurity Specification Limits for Spironolactone Drug Substance (Ph. Eur. 7.0)
| Impurity Name | Acceptance Criterion (% w/w) | Reference |
| Impurity A (Δ20-Spironolactone) | ≤ 0.2% | drugfuture.com |
| Impurity C (Aldone) | ≤ 0.2% | drugfuture.com |
| Impurity F (Canrenone) | Correction factor of 2.3 applied to peak area | drugfuture.com |
| This compound | Controlled as an unspecified impurity: ≤ 0.10% | drugfuture.com |
| Any Other Unspecified Impurity | ≤ 0.10% | drugfuture.com |
| Total Impurities | ≤ 1.0% | drugfuture.com |
These specifications ensure that every batch of Spironolactone API meets the required quality standards before it is formulated into tablets or other dosage forms. The limits are established based on toxicological data and the principle of keeping impurities As Low As Reasonably Practicable (ALARP).
Process Optimization to Mitigate this compound Formation
Understanding the formation pathway of an impurity is paramount to developing effective control measures. The structure of Impurity H, featuring an oxirane (epoxide) ring on the steroid backbone, points to its origin as a byproduct of an oxidation reaction. chemsrc.com The synthesis of Spironolactone and related steroidal compounds often involves steps that create a conjugated diene system, which can be susceptible to unwanted epoxidation. google.commdpi.com
The formation of Impurity H is likely to occur during an oxidation step intended to introduce unsaturation into the steroid ring system or from the degradation of Spironolactone when exposed to oxidizing conditions. Key process parameters that can influence the rate of this side reaction include:
Oxidizing Agent: The type and concentration of the oxidizing agent used.
Reaction Temperature: Higher temperatures can increase the rate of side reactions, including unwanted epoxidation. researchgate.net
pH and Reaction Time: The pH of the reaction mixture and the duration of the oxidation step can significantly impact the impurity profile.
To mitigate the formation of Impurity H, manufacturers optimize the synthesis process by:
Careful Selection of Reagents: Using a highly selective oxidizing agent that minimizes over-oxidation or epoxidation of the diene system.
Strict Parameter Control: Precisely controlling the reaction temperature, pH, and duration to favor the formation of Spironolactone and suppress the generation of Impurity H.
Purification Process: Implementing robust purification steps, such as recrystallization or chromatography, at the end of the synthesis to effectively remove any traces of Impurity H that may have formed.
In-Process Control (IPC) Method Implementation for Impurity H Monitoring
In-process controls (IPCs) are crucial for monitoring the manufacturing process in real-time, allowing for adjustments to be made to ensure the final product meets its quality attributes. For Spironolactone, IPCs are strategically implemented to monitor and control the level of Impurity H.
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique used for this purpose. oup.comhakon-art.com IPCs for Impurity H would typically be implemented at the following critical stages:
Post-Oxidation Step: A sample is taken immediately after the oxidation stage of the synthesis to quantify the initial level of Impurity H formed. If the level exceeds a predefined action limit, the batch may be reprocessed or rejected before further resources are invested.
Prior to Final Crystallization: Monitoring the impurity level before the final purification step helps to ensure that the crystallization process will be capable of reducing the impurity to a level well below the specification limit.
Table 2: Illustrative In-Process Control Points and Limits for Impurity H
| Manufacturing Stage | IPC Test | Analytical Method | Illustrative Action Limit |
| Completion of Oxidation Reaction | Quantification of Impurity H | HPLC | ≤ 0.5% |
| Mother Liquor Post-Crystallization | Quantification of Impurity H | HPLC | Monitor for trend |
| Final API before Batch Release | Full Impurity Profile | HPLC (Ph. Eur. Method) | ≤ 0.10% |
Implementing these controls prevents the propagation of non-conforming material and is a key component of modern pharmaceutical manufacturing. google.com
Stability Monitoring and Trending of Impurity H Levels over Time
The stability of a drug product throughout its shelf life is a critical quality attribute. Stability studies are performed under various environmental conditions (temperature, humidity, light) as defined by ICH guidelines to understand how the drug substance and its impurities change over time. oup.comresearchgate.net
Since Impurity H can be formed via oxidative degradation, it is a key analyte to monitor during stability testing of Spironolactone. researchgate.net A validated, stability-indicating HPLC method is used to separate and quantify Impurity H from Spironolactone and other potential degradants. oup.com
The data gathered from these studies are trended over time to confirm the product's shelf life. Any significant increase in Impurity H or any trend that projects the impurity level will exceed the specification limit before the proposed expiry date would trigger an investigation and could impact the approved shelf life of the product.
Table 3: Illustrative Stability Trending Data for Impurity H in Spironolactone Drug Product (Accelerated Condition: 40°C / 75% RH)
| Time Point | Impurity H Level (% w/w) |
| Initial | < 0.05% (Below Reporting Limit) |
| 1 Month | < 0.05% |
| 3 Months | 0.06% |
| 6 Months | 0.08% |
The stability data provides assurance that the formulation and packaging are adequate to protect the drug product from degradation and maintain its quality throughout its lifecycle.
Application of Quality by Design (QbD) in Impurity Control and Assurance
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development. It aims to ensure quality by designing it into the product and process from the outset, rather than relying solely on end-product testing. acgpubs.orgpharmtech.com The control of Impurity H is an excellent candidate for the application of QbD principles.
The QbD approach for controlling Impurity H involves several key steps:
Define the Quality Target Product Profile (QTPP): The QTPP includes all quality attributes of the final drug product, with a key safety attribute being that all impurities are controlled within their specified limits.
Identify Critical Quality Attributes (CQAs): The level of this compound is identified as a CQA for the drug substance, with a target of ≤ 0.10%. pharmtech.com
Risk Assessment and Identification of Critical Process Parameters (CPPs): A risk assessment is performed to identify which process parameters in the Spironolactone synthesis could impact the formation of Impurity H. For this impurity, CPPs would likely include reaction temperature, the molar ratio of the oxidizing agent, and reaction time. pharmtech.com
Establish a Design Space: Through Design of Experiments (DoE), the relationships between the identified CPPs and the CQA (Impurity H level) are modeled. This allows for the definition of a "design space"—a multidimensional combination and range of CPPs that have been demonstrated to provide assurance of quality. Operating within this design space ensures that the level of Impurity H will consistently remain below the specification limit.
Implement a Control Strategy: The control strategy includes the validated design space, IPCs, and real-time monitoring (Process Analytical Technology, PAT) to ensure the process remains in a state of control. researchgate.net This robust strategy provides continuous assurance that the quality of Spironolactone, with respect to Impurity H, is maintained for every batch.
By applying QbD principles, manufacturers can move from a reactive to a proactive approach to quality control, building a deep understanding of the process and ensuring the consistent production of high-quality, safe, and effective Spironolactone.
Regulatory and Pharmacopeial Frameworks Governing Spironolactone Impurities
International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q3A, ICH Q3B, ICH M7)
The International Conference on Harmonisation (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally. These guidelines provide a scientific and risk-based approach to the control of impurities. tandfonline.comresearchgate.net
ICH Q3A: Impurities in New Drug Substances
ICH Q3A (R2) provides guidance for the registration of new drug substances produced by chemical synthesis. ich.orgeuropa.eu It establishes a framework for the reporting, identification, and qualification of organic impurities. ich.org The guideline introduces the concept of reporting, identification, and qualification thresholds based on the maximum daily dose of the drug substance. ich.orgjpionline.org
Reporting Threshold: A limit above which an impurity must be reported in the regulatory submission. ich.org
Identification Threshold: A limit above which an impurity's structure must be determined. ich.orgich.org
Qualification Threshold: A limit above which an impurity's safety must be established. ich.org
For Spironolactone (B1682167), any impurity exceeding these thresholds would require appropriate action as per the guideline. The guideline emphasizes that the impurity profile of batches manufactured by the proposed commercial process should be well-characterized. ich.org
ICH Q3B: Impurities in New Drug Products
ICH Q3B (R2) complements Q3A and focuses on impurities that are classified as degradation products in new drug products. europa.eufda.govfda.govich.orgfda.gov Degradation products can form during the manufacturing process or upon storage of the drug product due to interaction with excipients or the container closure system. fda.govich.org
This guideline is crucial for Spironolactone formulations, as it necessitates stability studies to identify and quantify degradation products. fda.gov Any degradation product observed at a level greater than the identification threshold must be identified. fda.govich.org The guidance also outlines the process for qualifying degradation products, which involves assessing their toxicological and safety data. fda.gov
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities
ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. researchgate.netjpionline.org This is particularly relevant for impurities that have the potential to damage DNA, even at very low levels. jpionline.orgresearchgate.net The guideline advocates for a risk-based approach, starting with a theoretical assessment of potential mutagenic impurities based on the synthetic route and known reactivity of reagents. ich.org
For impurities like Spironolactone Impurity H, a (Q)SAR (Quantitative Structure-Activity Relationship) analysis is often the first step to predict mutagenic potential. ich.org If an impurity is predicted to be mutagenic, further testing, such as an Ames test, may be required. researchgate.netich.org The guideline establishes an "acceptable intake" for mutagenic impurities, which is a level considered to be associated with a negligible risk. ich.org
Below is an interactive table summarizing the key aspects of these ICH guidelines.
Pharmacopeial Requirements (e.g., European Pharmacopoeia (EP), United States Pharmacopeia (USP)) for Spironolactone Impurities
Pharmacopeias provide official standards for medicines and their ingredients. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have specific monographs for Spironolactone that outline the requirements for its quality, including limits for related substances.
European Pharmacopoeia (EP)
The EP monograph for Spironolactone lists several specified impurities, including Impurity H, which is identified as (2′S)-Spiro[androst-4,6-diene-17,2′-oxiran]-3-one. vulcanchem.com The monograph provides specific limits for each named impurity and a general limit for any unspecified impurities. drugfuture.comdisclosurelog.co.uk For instance, the EP sets limits for impurities A, C, D, E, F, and I. drugfuture.comdisclosurelog.co.uk Impurities B, G, and H are controlled under the general acceptance criterion for other/unspecified impurities. drugfuture.com The control of these impurities is typically performed using a liquid chromatography method detailed in the monograph. drugfuture.com
The EP also provides reference standards for Spironolactone and some of its impurities to ensure the accuracy and consistency of testing. edqm.eu
United States Pharmacopeia (USP)
The USP monograph for Spironolactone also sets out tests and acceptance criteria to control impurities. pharmacopeia.cnuspbpep.comuspbpep.com While the USP monograph for Spironolactone has undergone revisions, it generally includes tests for organic impurities. uspbpep.comuspbpep.comuspbpep.com The USP provides reference standards for Spironolactone and several of its related compounds, such as Spironolactone Related Compound A, B, C, D, and I, to be used in the specified analytical procedures. usp.orgusp.org The control of impurities in Spironolactone tablets is also addressed in a separate USP monograph. uspbpep.compharmacopeia.cn
The following table provides a comparative overview of the pharmacopeial requirements for Spironolactone impurities.
Regulatory Submissions and Documentation for Impurity Control
When seeking marketing authorization for a new drug product containing Spironolactone, or for a generic version, a comprehensive data package on impurity control must be submitted to regulatory authorities like the FDA (Food and Drug Administration) in the United States or the EMA (European Medicines Agency) in Europe. fda.govcanada.ca
This documentation should include:
Identification and Characterization: A summary of all actual and potential impurities, including their chemical names, structures, and origin (e.g., process-related or degradation product). ich.orgcanada.ca For this compound, this would include its IUPAC name and CAS number. vulcanchem.comaxios-research.compharmaffiliates.com
Analytical Procedures: Detailed descriptions of the analytical methods used for detecting and quantifying impurities, along with their validation data to demonstrate that the methods are accurate, precise, and specific. canada.ca High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. vulcanchem.comvulcanchem.com
Batch Analysis Data: Results of impurity testing on multiple batches of the drug substance and drug product to demonstrate the consistency of the manufacturing process and the impurity profile. canada.caeuropa.eu
Justification of Specifications: A rationale for the proposed acceptance criteria for each specified and unspecified impurity, based on pharmacopeial requirements, ICH thresholds, and qualification data. ich.orgcanada.ca
Stability Data: Data from stability studies to identify and monitor degradation products over the proposed shelf-life of the drug product. fda.govcanada.ca
Risk Assessment: For potentially mutagenic impurities, a risk assessment according to ICH M7 is required. europa.euraps.orgveeprho.com
The submission must demonstrate a robust control strategy to ensure that the levels of all impurities, including this compound, are consistently maintained below their qualified limits, thus ensuring the safety and quality of the final product. raps.orgsynzeal.com
Future Directions in Spironolactone Impurity H Research
Development of Orthogonal and Multi-Dimensional Analytical Approaches
The complexity of pharmaceutical substances and their potential impurity profiles often makes it challenging to achieve complete separation and quantification with a single analytical method. americanpharmaceuticalreview.com Future research will increasingly focus on the development and application of orthogonal and multi-dimensional analytical techniques for the comprehensive characterization of spironolactone (B1682167) and its impurities, including impurity H.
Orthogonal methods are analytical techniques that rely on different separation or detection principles. americanpharmaceuticalreview.comresearchgate.net For instance, a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method could be complemented by an orthogonal method using a different stationary phase (e.g., a phenyl or cyano column instead of a C18 column), a different mobile phase pH, or a different organic modifier. americanpharmaceuticalreview.comresearchgate.net This approach significantly increases the probability of resolving co-eluting peaks, ensuring that impurities like impurity H are not overlooked. chromatographyonline.com
Multi-dimensional liquid chromatography (MDLC), particularly two-dimensional HPLC (2D-HPLC), represents a powerful advancement. americanpharmaceuticalreview.com In 2D-HPLC, a fraction from the first dimension of separation is transferred to a second, different chromatographic system for further separation. americanpharmaceuticalreview.com This technique dramatically increases peak capacity and resolving power, making it ideal for complex samples containing numerous, structurally similar impurities. americanpharmaceuticalreview.com The application of 2D-HPLC coupled with mass spectrometry (MS) would be particularly beneficial for the unambiguous identification and quantification of Spironolactone impurity H, especially in the presence of other related substances. americanpharmaceuticalreview.com
The table below illustrates a potential strategy for developing orthogonal methods for spironolactone impurity analysis.
| Parameter | Primary Method | Orthogonal Method 1 | Orthogonal Method 2 |
| Stationary Phase | C18 | Phenyl-Hexyl | Cyano |
| Mobile Phase (Organic) | Acetonitrile (B52724) | Methanol (B129727) | Isopropanol |
| Mobile Phase (Aqueous) | Phosphate (B84403) Buffer pH 3.0 | Acetate Buffer pH 5.0 | Formate Buffer pH 3.0 |
| Detection | UV/Vis (PDA) | Mass Spectrometry (MS) | Charged Aerosol Detection (CAD) |
This table presents a hypothetical example of how different chromatographic parameters can be varied to achieve orthogonality in analytical methods for impurity profiling.
Computational Chemistry and In Silico Modeling for Predicting Impurity Pathways
In recent years, computational chemistry and in silico modeling have emerged as powerful tools in pharmaceutical development for predicting potential degradation pathways and impurity formation. researchgate.netacs.org This predictive approach can significantly accelerate the identification of impurities like this compound and help in designing more robust manufacturing processes.
In silico software programs can predict the degradation of a drug substance under various stress conditions, such as heat, humidity, light, and different pH levels. acs.org These programs utilize knowledge-based systems that contain rules for common chemical reactions and degradation pathways. acs.org For this compound, these models could be used to:
Predict Formation Pathways: By inputting the structure of spironolactone and potential reactants or catalysts, these models can predict the likelihood of the formation of Impurity H and other related compounds.
Identify Reactive Sites: Computational tools can identify the most reactive sites in the spironolactone molecule, providing insights into which parts of the structure are most susceptible to chemical modification leading to impurity formation. researchgate.net
Guide Forced Degradation Studies: The predictions from in silico models can help in designing more targeted and efficient forced degradation studies, focusing on the conditions most likely to produce this compound. acs.org
Molecular docking and molecular dynamics simulations can also be employed to understand the interactions between spironolactone and other molecules, such as excipients or intermediates, that might lead to the formation of impurities. tandfonline.com For example, a study on the cocrystallization of spironolactone used in silico screening to predict interactions with coformers. whiterose.ac.uk A similar approach could be used to predict interactions leading to impurity formation.
Green Chemistry Principles in Spironolactone Synthesis to Minimize Impurity Burden
Key green chemistry principles that can be applied to spironolactone synthesis include:
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives can prevent the formation of certain impurities. For example, a synthesis of spironolactone has been described using tetrahydrofuran (B95107) as a solvent. chemicalbook.com Future research could explore even more benign solvent systems.
Catalysis: The use of highly selective catalysts can improve reaction yields and reduce the formation of by-products. Research into more efficient catalysts for the key steps in spironolactone synthesis, such as the introduction of the thioacetyl group, could minimize the formation of related impurities.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product can reduce waste and the potential for side reactions that generate impurities.
Process Intensification: The use of continuous flow reactors and other process intensification technologies can offer better control over reaction parameters such as temperature and mixing, leading to cleaner reaction profiles and fewer impurities.
By focusing on greener synthetic routes, the formation of this compound and other undesirable by-products can be minimized at the source, leading to a more efficient and environmentally friendly manufacturing process.
Research into Novel or Undetected Spironolactone Impurities and Their Characterization
While known impurities like this compound are monitored, there is always the potential for the existence of novel or previously undetected impurities. Future research will continue to focus on the discovery and characterization of these unknown compounds to ensure a complete understanding of the spironolactone impurity profile.
Research in this area will involve:
High-Sensitivity Analytical Techniques: The use of highly sensitive analytical techniques, such as high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy, will be crucial for detecting and identifying trace-level impurities that may have been missed by conventional methods. nih.govresearchgate.net
Forced Degradation Studies: Comprehensive forced degradation studies under a wide range of stress conditions (acidic, basic, oxidative, photolytic, and thermal) will continue to be a primary tool for generating potential degradation products. ajptonline.com The subsequent isolation and structural elucidation of these products will expand the library of known spironolactone impurities.
Isolation and Synthesis: Once a novel impurity is detected, its isolation from the bulk drug substance or its chemical synthesis is necessary to obtain a reference standard for analytical method validation and toxicological assessment. Various chromatographic techniques are employed for the isolation of impurities. nih.gov
Structural Elucidation: A combination of spectroscopic techniques, including 1D and 2D NMR, MS, and infrared (IR) spectroscopy, is used to determine the exact chemical structure of newly discovered impurities. nih.govnih.gov X-ray crystallography can provide definitive structural confirmation if suitable crystals can be obtained. researchgate.net
Studies have already led to the isolation and characterization of several novel impurities of spironolactone, highlighting the importance of this ongoing research. nih.govnih.gov A thorough understanding of all potential impurities is essential for developing robust control strategies and ensuring the long-term safety and quality of spironolactone.
Q & A
Q. How can Spironolactone Impurity H be identified in pharmaceutical formulations?
Methodology :
- Chromatographic separation (e.g., HPLC or HPTLC) coupled with UV/Vis detection is recommended for preliminary identification. Use reference standards of Impurity H for retention time matching .
- Spectral analysis (e.g., LC-MS/MS) provides molecular weight confirmation. For structural ambiguity, compare fragmentation patterns with known analogs like 20,21-Dehydro Spironolactone (Impurity A) .
- Validation : Follow ICH Q2(R2) guidelines to ensure specificity by demonstrating baseline separation from other impurities and matrix components .
Q. What are the critical factors influencing the stability of this compound during storage?
Methodology :
- Perform forced degradation studies under ICH-recommended stress conditions (acid/base hydrolysis, oxidative, thermal, and photolytic exposure). Monitor impurity formation using validated stability-indicating methods .
- Assess solubility and hygroscopicity (Impurity H’s solubility: 9.5E-3 g/L at 25°C) to design storage protocols. Store in airtight containers at controlled humidity to prevent hydrolysis or oxidation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodology :
- Follow OSHA HCS guidelines: Use NIOSH-approved respirators for aerosolized particles and impermeable gloves (material compatibility tested for solvents used). Ensure local exhaust ventilation during weighing and handling .
- In case of exposure, adhere to SDS protocols: Wash skin with water (P302+P352), rinse eyes (P305+P351+P338), and seek medical evaluation for persistent symptoms .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities in this compound using advanced analytical techniques?
Methodology :
- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (1H/13C, 2D-COSY) are critical for elucidating stereochemistry and confirming substituent positions. For example, Impurity A’s structure was resolved via 7α,17α-configuration analysis .
- Comparative studies : Cross-reference spectral data with synthetic impurities (e.g., Δ-20-Spironolactone) to differentiate regioisomers or diastereomers .
Q. How to design a validated analytical method for quantifying trace levels of Impurity H in biological matrices?
Methodology :
- Sample preparation : Optimize extraction using protein precipitation or solid-phase extraction (SPE) to minimize matrix interference. Validate recovery rates (≥80%) and precision (RSD <5%) per ICH Q2(R2) .
- LC-MS/MS parameters : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water). For Impurity H (MW 414.6 g/mol), monitor transitions like m/z 415→317 for quantification .
Q. What experimental strategies address contradictory data in Impurity H quantification across laboratories?
Methodology :
- Conduct inter-laboratory studies using harmonized protocols (e.g., USP/ICH guidelines) to identify variability sources (e.g., column batch differences, calibration standards).
- Statistical analysis : Apply ANOVA to compare inter-lab precision and Grubbs’ test to detect outliers. Reconcile discrepancies using spiked recovery studies (accuracy 98–102%) .
Q. How can degradation pathways leading to Impurity H be mechanistically characterized?
Methodology :
- Kinetic modeling : Perform stress testing at varying temperatures/pH levels to derive rate constants (k) and activation energy (Ea) for degradation. Use Arrhenius plots to predict shelf-life .
- Isolation and characterization : Scale up degradation products via preparative HPLC and confirm structures using FT-IR (e.g., lactone ring stability assessment) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
